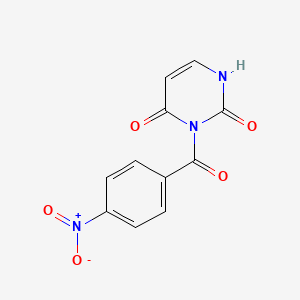

3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

90330-18-0 |

|---|---|

Molecular Formula |

C11H7N3O5 |

Molecular Weight |

261.19 g/mol |

IUPAC Name |

3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H7N3O5/c15-9-5-6-12-11(17)13(9)10(16)7-1-3-8(4-2-7)14(18)19/h1-6H,(H,12,17) |

InChI Key |

AFWPGXYENTXHHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N2C(=O)C=CNC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzoic acid with pyrimidine-2,4-dione under specific reaction conditions. One common method involves the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Electrophiles such as halogens or alkyl groups in the presence of a Lewis acid catalyst.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

Reduction: 3-(4-Aminobenzoyl)pyrimidine-2,4(1H,3H)-dione.

Substitution: Various substituted pyrimidine derivatives.

Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit enzymes involved in inflammatory and cancer-related pathways, such as cyclooxygenase (COX) and tyrosine kinases. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Pyrimidine-2,4-dione Derivatives

Electronic and Binding Properties

- HOMO/LUMO Profiles: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (e.g., compound 2o) exhibit HOMO localization on the pyrimidine ring, enhancing electron donation to FAD in PPO enzymes.

- Nitro Group Impact : The nitro group in 3-(4-nitrobenzoyl) derivatives likely lowers LUMO energy, facilitating electron acceptance and stabilizing interactions with enzyme active sites (e.g., lumazine synthase in ).

Biological Activity

3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 6960-10-7, is a chemical compound that belongs to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound features a nitrobenzoyl group attached to a pyrimidinedione core, which is significant for its biological properties.

- Molecular Formula : C11H7N3O5

- Molecular Weight : 253.19 g/mol

- Structural Formula :

Biological Activity Overview

Research on this compound has indicated various biological activities:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values that indicate its effectiveness as an antibacterial agent.

- Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary studies have explored its cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) | Control (e.g., Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 10 |

| Pseudomonas aeruginosa | 15 | 5 |

These findings suggest that while the compound exhibits antibacterial properties, it is less potent than established antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table presents IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest observed |

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

The results indicate that the compound can induce apoptosis and cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological activity includes:

- Inhibition of DNA Synthesis : The pyrimidinedione core may interfere with nucleic acid synthesis, which is crucial for both bacterial proliferation and cancer cell division.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive analysis involving multiple bacterial strains demonstrated that modifications to the nitrobenzoyl group could enhance antibacterial activity.

- Cytotoxicity Assays : In a series of experiments involving different cancer cell lines, varying concentrations of the compound were tested. Results showed significant cytotoxic effects at lower concentrations in HeLa cells compared to others.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione and its analogs, and how are they optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzoyl chlorides and pyrimidine-2,4(1H,3H)-dione derivatives under basic conditions. For example, nitration of precursor compounds (e.g., biphenylcarbonyl derivatives) using HNO₃/H₂SO₄ mixtures can introduce nitro groups ( ). Optimization includes adjusting reaction time, temperature, and stoichiometry. Characterization via ¹H/¹³C NMR and HRMS ensures structural fidelity ( ). Yield optimization (51–87%) is achieved through purification techniques like column chromatography .

Q. How are structural and purity assessments performed for this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the chemical environment of protons (e.g., aromatic protons at 7.26 ppm for ArH) and carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI− m/z matching calculated values). Melting point analysis and chromatographic methods (e.g., C18 column, 25-min cycle) ensure purity ( ). For complex heterocycles, 2D NMR (COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrimidine-dione derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial or enzyme inhibitory activity. For instance, 5-methyl-6-(2-methylthiazol-4-yl) derivatives show higher activity against Staphylococcus aureus than unsubstituted analogs (). Alkylation at position 1 (e.g., benzyl or acetamide groups) modulates lipophilicity and bioactivity (). Computational docking (e.g., in silico studies of HIV capsid binding) guides rational design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. For example, derivatives with hydrophilic substituents may show inconsistent activity due to solubility issues. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and stability studies (e.g., HPLC monitoring under physiological pH) mitigate contradictions ( ). Meta-analysis of HRMS and NMR data across studies ensures structural consistency .

Q. How can enzyme inhibition mechanisms (e.g., lumazine synthase) be elucidated for this compound class?

- Methodological Answer : Kinetic assays (e.g., Kₐ determination via spectrophotometry) and X-ray crystallography identify binding modes. For instance, (E)-5-nitro-6-styryl derivatives inhibit lumazine synthase by mimicking substrate interactions, with Kᵢ values as low as 3.7 µM ( ). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Mutagenesis studies (e.g., active-site residue substitutions) validate target specificity .

Q. What synthetic challenges arise in scaling up pyrimidine-dione derivatives, and how are they addressed?

- Methodological Answer : Side reactions (e.g., bis-pyrimidine formation in uracil-benzaldehyde condensations) reduce yields (). Mitigation involves stepwise addition of aldehydes and acid catalysts (e.g., HCl in H₂O at 70°C). Solvent optimization (e.g., DMF for alkylation reactions) improves regioselectivity (). Process analytical technology (PAT) monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.